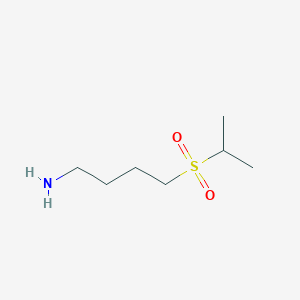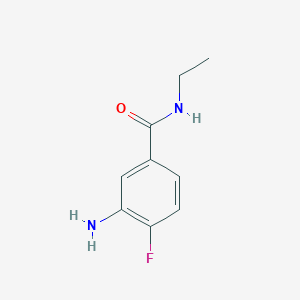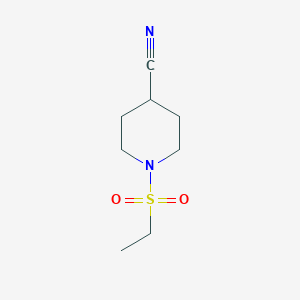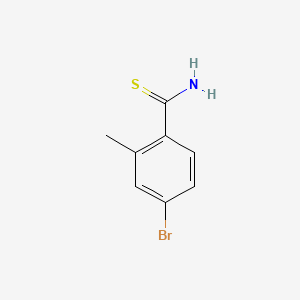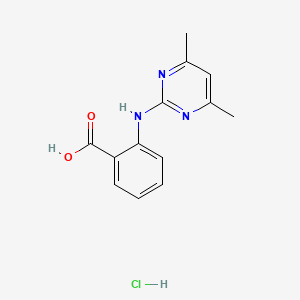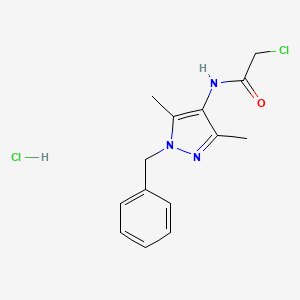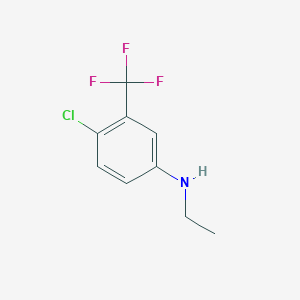
4-chloro-N-ethyl-3-(trifluoromethyl)aniline
描述
4-chloro-N-ethyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an ethylamine group attached to a benzene ring
作用机制
Target of Action
It’s suggested that it may act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis .
Mode of Action
Its interaction with its targets could lead to changes in cellular signaling pathways, potentially influencing cell proliferation and angiogenesis .
Biochemical Pathways
Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and angiogenesis .
Result of Action
It’s suggested that it may have an impact on tumor cell proliferation and angiogenesis .
生化分析
Biochemical Properties
[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of compounds like N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea . The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the activity of the interacting biomolecules.
Cellular Effects
The effects of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation of STAT3, leading to changes in gene expression and promoting apoptosis in certain cancer cells . This compound’s impact on cellular metabolism includes alterations in the metabolic flux and levels of specific metabolites.
Molecular Mechanism
At the molecular level, [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been identified, indicating specific dosage levels at which the compound’s effects become pronounced. These studies also highlight the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of certain thiourea derivatives, which are important intermediates in metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can significantly influence its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated control systems, ensures consistent product quality and efficient resource utilization. The industrial production methods are designed to minimize waste and environmental impact while maximizing the yield and purity of the compound .
化学反应分析
Types of Reactions
4-chloro-N-ethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
4-chloro-N-ethyl-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 4-chloro-N-ethyl-3-(trifluoromethyl)aniline exhibits unique chemical properties due to the presence of the ethylamine group.
属性
IUPAC Name |
4-chloro-N-ethyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNSDYDXEKBZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



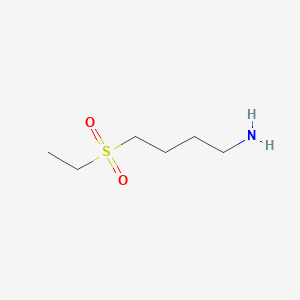
![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)

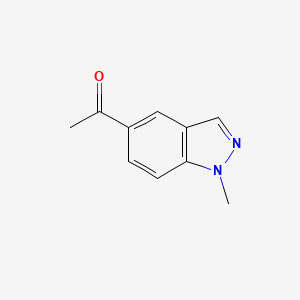
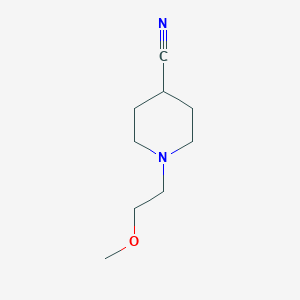
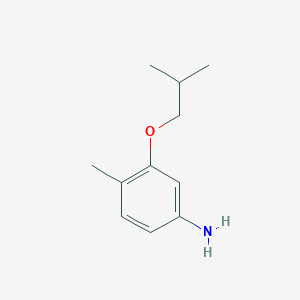
![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
